Cas no 149427-84-9 (5-(2-hydroxyethyl)pyrrolidin-2-one)

5-(2-hydroxyethyl)pyrrolidin-2-one is a versatile compound with significant applications in organic synthesis. Its cyclic structure and functional groups confer excellent stability and reactivity, facilitating efficient transformations in chemical reactions. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to serve as a building block in complex molecular structures.
5-(2-hydroxyethyl)pyrrolidin-2-one structure
149427-84-9 structure
Product name:5-(2-hydroxyethyl)pyrrolidin-2-one
CAS No:149427-84-9
MF:C6H11NO2
Molecular Weight:129.15704
MDL:MFCD09032652
CID:100235
PubChem ID:10855476

5-(2-hydroxyethyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(2-hydroxyethyl)-2-Pyrrolidinone
    • 2-Pyrrolidinone,5-(2-hydroxyethyl)-
    • 5-(2-hydroxyethyl)pyrrolidin-2-one
    • (S)-5-(2-hydroxy-ethyl)-pyrrolidin-2-one
    • 2-Pyrrolidinone,5-(2-hydroxyethyl)
    • 5-(2-HYDROXY-ETHYL)-PYRROLIDIN-2-ONE
    • 5(S)-(2-hydroxyethyl)pyrrolidin-2-one
    • AT18821
    • 5-hydroxyethylpyrrolidone
    • GPVDPHDTYDBCAI-UHFFFAOYSA-N
    • EN300-269464
    • FT-0742977
    • SCHEMBL2984521
    • 149427-84-9
    • DTXSID70445924
    • CS-0215642
    • AKOS006329825
    • 2-Pyrrolidinone, 5-(2-hydroxyethyl)-
    • MDL: MFCD09032652
    • インチ: InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)
    • InChIKey: GPVDPHDTYDBCAI-UHFFFAOYSA-N
    • SMILES: OCCC1NC(=O)CC1

計算された属性

  • 精确分子量: 129.07900
  • 同位素质量: 129.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: Not available
  • Boiling Point: 342.4±15.0 °C at 760 mmHg
  • フラッシュポイント: 160.9±20.4 °C
  • PSA: 49.33000
  • LogP: -0.02380
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

5-(2-hydroxyethyl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-269464-5.0g
5-(2-hydroxyethyl)pyrrolidin-2-one
149427-84-9 95.0%
5.0g
$3479.0 2025-03-20
Enamine
EN300-269464-10.0g
5-(2-hydroxyethyl)pyrrolidin-2-one
149427-84-9 95.0%
10.0g
$5159.0 2025-03-20
Enamine
EN300-269464-0.05g
5-(2-hydroxyethyl)pyrrolidin-2-one
149427-84-9 95.0%
0.05g
$278.0 2025-03-20
Enamine
EN300-269464-2.5g
5-(2-hydroxyethyl)pyrrolidin-2-one
149427-84-9 95.0%
2.5g
$2351.0 2025-03-20
Aaron
AR001MDP-10g
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
10g
$7119.00 2023-12-16
Aaron
AR001MDP-250mg
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
250mg
$842.00 2025-02-13
1PlusChem
1P001M5D-50mg
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
50mg
$394.00 2024-06-20
1PlusChem
1P001M5D-1g
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
1g
$1545.00 2024-06-20
1PlusChem
1P001M5D-100mg
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
100mg
$576.00 2024-06-20
Aaron
AR001MDP-50mg
2-Pyrrolidinone, 5-(2-hydroxyethyl)-
149427-84-9 95%
50mg
$408.00 2025-02-13

5-(2-hydroxyethyl)pyrrolidin-2-one 関連文献

5-(2-hydroxyethyl)pyrrolidin-2-oneに関する追加情報

Introduction to 5-(2-hydroxyethyl)pyrrolidin-2-one (CAS No. 149427-84-9)

5-(2-hydroxyethyl)pyrrolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 149427-84-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a carbonyl group. The presence of a 2-hydroxyethyl side chain introduces unique functional properties, making it a versatile scaffold for medicinal chemistry applications.

The structural features of 5-(2-hydroxyethyl)pyrrolidin-2-one contribute to its potential biological activity. The pyrrolidinone core is a common motif in bioactive molecules, often found in natural products and synthetic drugs due to its ability to interact with biological targets such as enzymes and receptors. The hydroxyethyl group enhances solubility and binding affinity, which are critical factors in drug design. This compound’s molecular architecture suggests possible applications in the development of small-molecule inhibitors, modulators, or even pharmacophores for therapeutic intervention.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 5-(2-hydroxyethyl)pyrrolidin-2-one as a key intermediate in the synthesis of novel pharmacological agents. Its reactivity allows for further functionalization, enabling the creation of derivatives with tailored properties. For instance, researchers have explored its use in generating compounds with potential anti-inflammatory, anticancer, or neuroprotective effects. The ability to modify the hydroxyethyl moiety provides a strategic advantage in optimizing drug-like characteristics such as metabolic stability, pharmacokinetics, and target specificity.

In the context of drug discovery pipelines, 5-(2-hydroxyethyl)pyrrolidin-2-one has been utilized in high-throughput screening (HTS) campaigns to identify lead compounds for various therapeutic indications. Its structural simplicity yet functional diversity make it an attractive candidate for virtual screening and experimental validation. Studies have demonstrated its role in generating libraries of compounds that exhibit inhibitory activity against enzymes implicated in metabolic disorders and infectious diseases. The integration of machine learning algorithms with traditional pharmacophore modeling has further accelerated the process of identifying promising derivatives of this scaffold.

The chemical synthesis of 5-(2-hydroxyethyl)pyrrolidin-2-one involves well-established methodologies, including condensation reactions between appropriately substituted pyrrolidines and hydroxymethylenating agents. Advances in synthetic techniques have improved yield and purity, facilitating its use in downstream applications. For example, catalytic hydrogenation and asymmetric synthesis strategies have been employed to enhance enantioselectivity, which is crucial for drugs targeting chiral biological receptors. These innovations underscore the compound’s importance as a building block in modern medicinal chemistry.

From a biological perspective, the hydroxyethyl group in 5-(2-hydroxyethyl)pyrrolidin-2-one plays a pivotal role in modulating interactions with biological targets. This region can engage in hydrogen bonding or hydrophobic interactions, influencing binding affinity and selectivity. Experimental data from enzyme kinetics studies indicate that subtle modifications to this side chain can significantly alter pharmacological potency and efficacy. Such findings highlight the need for rigorous structure-activity relationship (SAR) studies to fully exploit the therapeutic potential of this compound.

The pharmaceutical industry has shown interest in leveraging 5-(2-hydroxyethyl)pyrrolidin-2-one for developing next-generation therapeutics. Collaborative efforts between academia and industry have led to innovative approaches in optimizing its derivatives for clinical use. Preclinical studies have explored its efficacy in models of inflammation and neurodegeneration, demonstrating promising results that warrant further investigation. These findings align with broader trends in drug development toward targeting complex diseases using multifunctional small molecules.

Future research directions may focus on exploring novel synthetic routes to enhance scalability and sustainability while maintaining high chemical purity. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover new applications for this compound beyond traditional pharmaceuticals. The growing emphasis on green chemistry principles may also drive innovations in synthesizing 5-(2-hydroxyethyl)pyrrolidin-2-one using environmentally benign methods.

In summary,5-(2-hydroxyethyl)pyrrolidin-2-one (CAS No. 149427-84-9) represents a valuable asset in medicinal chemistry due to its structural versatility and functional adaptability. Its role as a key intermediate and pharmacophore continues to inspire research across multiple disciplines. As our understanding of biological systems evolves, compounds like this are poised to play an increasingly critical role in addressing unmet medical needs through innovative drug design strategies.

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